molecular formula C15H23N3O3 B1314546 Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate CAS No. 412347-35-4

Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1314546
CAS No.: 412347-35-4
M. Wt: 293.36 g/mol
InChI Key: RXHYDIGDICHQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. It is used in the development of new pharmaceuticals and agrochemicals .

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new bioactive molecules that can interact with specific biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to modulate various biological pathways and its efficacy in treating diseases .

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its unique structure makes it valuable in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a pharmacophore, interacting with biological macromolecules to modulate their activity . The methoxypyridine moiety can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the methoxypyridine moiety, which imparts distinct electronic and steric properties. This enhances its potential biological activity and makes it a valuable scaffold in drug discovery .

Properties

IUPAC Name

tert-butyl 4-(5-methoxypyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-17(6-8-18)12-9-13(20-4)11-16-10-12/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHYDIGDICHQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CN=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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